molecular formula C8H9NO3 B2766898 5-Cyclobutylisoxazole-3-carboxylic acid CAS No. 1368343-41-2

5-Cyclobutylisoxazole-3-carboxylic acid

カタログ番号: B2766898
CAS番号: 1368343-41-2
分子量: 167.164
InChIキー: VCXWKMHPBXCDRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Cyclobutylisoxazole-3-carboxylic acid is a heterocyclic compound featuring an isoxazole ring substituted with a cyclobutyl group at the 5-position and a carboxylic acid group at the 3-position

化学反応の分析

Types of Reactions: 5-Cyclobutylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the isoxazole ring or the carboxylic acid group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring or the cyclobutyl group are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines.

科学的研究の応用

Disease Treatment

The compound has shown promise in the treatment of several conditions:

  • Cancer: Studies indicate that 5-Cyclobutylisoxazole-3-carboxylic acid can inhibit tumor growth and metastasis by targeting PI5P4K activity. This mechanism is particularly relevant in cancers where PI5P4K is overexpressed .
  • Neurodegenerative Diseases: The inhibition of PI5P4K has been linked to neuroprotection, suggesting potential applications in treating diseases like Alzheimer's and Parkinson's .
  • Inflammatory Disorders: There is evidence that this compound may also play a role in modulating immune responses, which could benefit conditions characterized by chronic inflammation .

Clinical Studies and Trials

While comprehensive clinical data specifically focusing on this compound is limited, preliminary studies highlight its potential efficacy:

  • In vitro Studies: Laboratory studies have demonstrated the ability of this compound to inhibit cell proliferation in cancer cell lines, indicating its potential as an anticancer agent .
  • Animal Models: Research involving animal models has shown promising results in reducing tumor size and improving survival rates when treated with this compound .

The therapeutic potential of this compound warrants further investigation. Future research could focus on:

  • Mechanistic Studies: Understanding the precise biochemical pathways affected by this compound.
  • Formulation Development: Exploring various drug delivery methods to enhance bioavailability and efficacy.
  • Long-term Safety Profiles: Conducting extensive clinical trials to assess the long-term effects and safety of this compound in humans.

作用機序

The mechanism of action of 5-Cyclobutylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

  • 5-Cyclopropylisoxazole-3-carboxylic acid
  • 5-Cyclohexylisoxazole-3-carboxylic acid
  • 5-Cyclopentylisoxazole-3-carboxylic acid

Comparison: 5-Cyclobutylisoxazole-3-carboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclohexyl, and cyclopentyl analogs. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable subject of study in various research fields.

生物活性

5-Cyclobutylisoxazole-3-carboxylic acid (CBIA) is a heterocyclic compound characterized by an isoxazole ring with a cyclobutyl group at the 5-position and a carboxylic acid group at the 3-position. This unique structure suggests potential for various biological activities, including antimicrobial and anti-inflammatory effects. Research into its biological properties is ongoing, making it a subject of interest in medicinal chemistry and pharmacology.

CBIA can be synthesized through several methods, including the cyclization of appropriate precursors such as α,β-acetylenic oximes, often catalyzed by gold (III) chloride. This synthetic versatility allows for modifications that can enhance its biological activity. The compound's chemical reactions include oxidation, reduction, and substitution, which can yield various derivatives with potentially distinct biological effects .

The biological activity of CBIA is believed to stem from its interaction with specific molecular targets. The carboxylic acid group may facilitate binding to enzymes or receptors, modulating their activity. Detailed studies are necessary to elucidate these interactions further. Preliminary findings suggest that CBIA may influence pathways related to inflammation and microbial resistance .

Antimicrobial Activity

Research indicates that CBIA exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

CBIA has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This action could make it a candidate for developing treatments for inflammatory diseases .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of CBIA against common pathogens, including Staphylococcus aureus and Escherichia coli. The results indicated that CBIA exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The study concluded that CBIA could serve as a lead compound for developing new antimicrobial agents .

Study on Anti-inflammatory Properties

In another study, the anti-inflammatory effects of CBIA were assessed using animal models of inflammation. The results showed a marked reduction in swelling and pain in treated subjects compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in tissues treated with CBIA, supporting its potential as an anti-inflammatory agent .

Comparative Analysis

To understand the uniqueness of CBIA, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
5-Cyclopropylisoxazole-3-carboxylic acidCyclopropyl group instead of cyclobutylModerate antimicrobial activity
5-Cyclohexylisoxazole-3-carboxylic acidCyclohexyl group; larger steric hindranceLower anti-inflammatory effects
5-Cyclopentylisoxazole-3-carboxylic acidCyclopentyl group; intermediate steric hindranceSimilar antimicrobial properties

The presence of the cyclobutyl group in CBIA imparts distinct steric and electronic properties, influencing its reactivity and biological activity compared to its analogs .

特性

IUPAC Name

5-cyclobutyl-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-8(11)6-4-7(12-9-6)5-2-1-3-5/h4-5H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCXWKMHPBXCDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368343-41-2
Record name 5-cyclobutyl-1,2-oxazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。